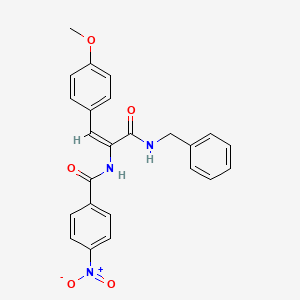
(E)-N-(3-(benzylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-Benzyl-3-(4-methoxyphenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes benzyl, methoxyphenyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-Benzyl-3-(4-methoxyphenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate amine and an aldehyde or ketone.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the intermediate compound.
Addition of the Methoxyphenyl Group: The methoxyphenyl group is often added through a Friedel-Crafts alkylation reaction, using methoxybenzene and a suitable alkylating agent.
Incorporation of the Nitro Group: The nitro group is typically introduced via nitration, using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-Benzyl-3-(4-methoxyphenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, converting nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and methoxyphenyl groups, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-N-Benzyl-3-(4-methoxyphenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-N-Benzyl-3-(4-methoxyphenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A related compound with a methoxyphenyl group, used in the synthesis of various organic molecules.
Allylamine: An unsaturated amine with similar reactivity in organic synthesis.
Organochlorides: Compounds containing chlorine atoms, often used in similar synthetic applications.
Uniqueness
(2E)-N-Benzyl-3-(4-methoxyphenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H21N3O5 |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
N-[(E)-3-(benzylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C24H21N3O5/c1-32-21-13-7-17(8-14-21)15-22(24(29)25-16-18-5-3-2-4-6-18)26-23(28)19-9-11-20(12-10-19)27(30)31/h2-15H,16H2,1H3,(H,25,29)(H,26,28)/b22-15+ |
InChI Key |
DDIOCCBYEJSFQN-PXLXIMEGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)NCC2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NCC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hexadecyl-1-[(2E)-2-(hydroxyimino)propyl]-1H-imidazol-3-ium](/img/structure/B15044089.png)
![3-Bromo-1-[2-(4-methylphenyl)-2-oxoethyl]quinolinium](/img/structure/B15044097.png)

![(2E)-2-cyano-N-(3-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B15044106.png)
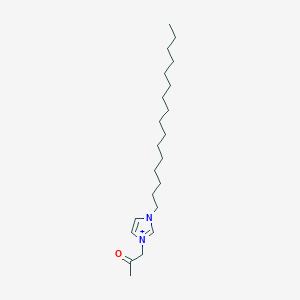
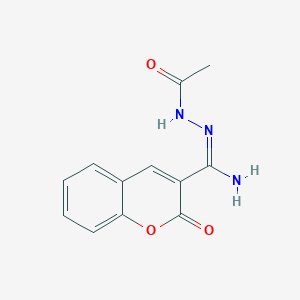

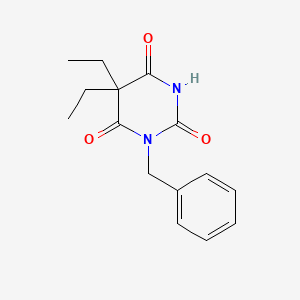
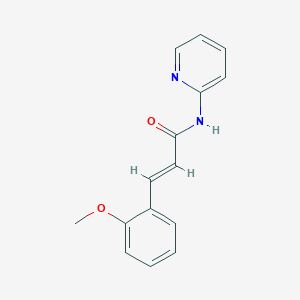
![2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B15044146.png)
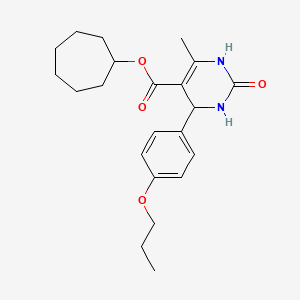

![Ethyl 2-{[(1-phenylethyl)carbamoyl]amino}acetate](/img/structure/B15044164.png)

